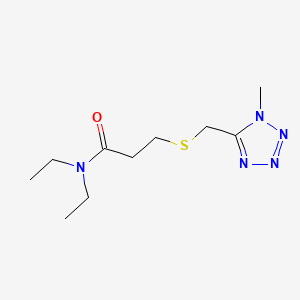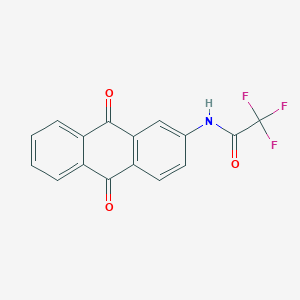
N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide is a complex organic compound that belongs to the class of anthraquinone derivatives
Preparation Methods
The synthesis of N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide typically involves the reaction of 9,10-anthraquinone with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide involves its interaction with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and proteins, inhibiting their function and leading to cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound induces oxidative stress and DNA damage in target cells .
Comparison with Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide can be compared with other anthraquinone derivatives such as:
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide: Similar in structure but with a chloroacetamide group instead of trifluoroacetamide.
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide: Contains a methylthio group, offering different chemical properties and applications. The uniqueness of this compound lies in its trifluoroacetamide group, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
84584-79-2 |
|---|---|
Molecular Formula |
C16H8F3NO3 |
Molecular Weight |
319.23 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H8F3NO3/c17-16(18,19)15(23)20-8-5-6-11-12(7-8)14(22)10-4-2-1-3-9(10)13(11)21/h1-7H,(H,20,23) |
InChI Key |
ONWUMWVQEZTHKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


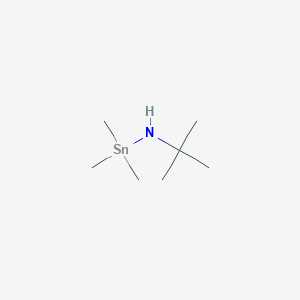
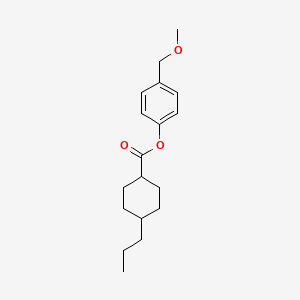
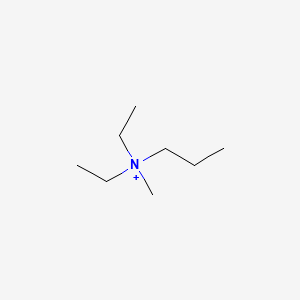



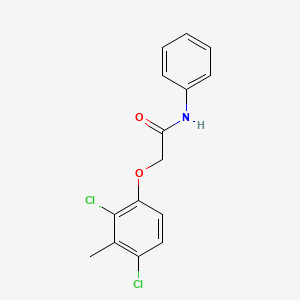
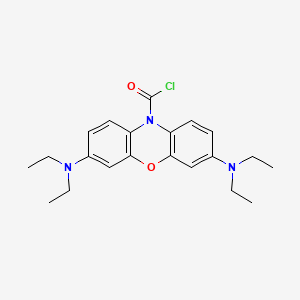
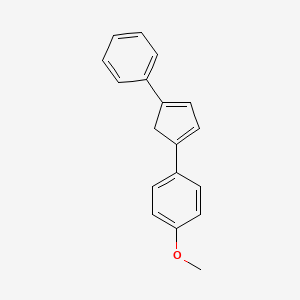
![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)

